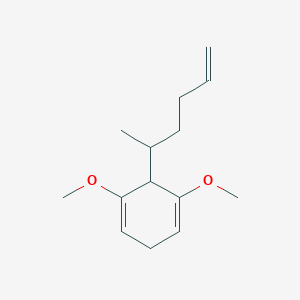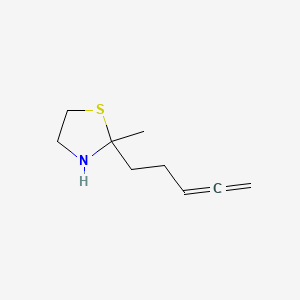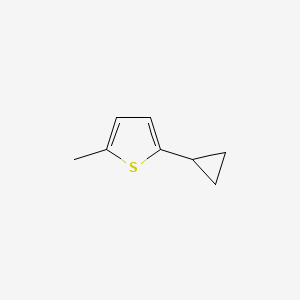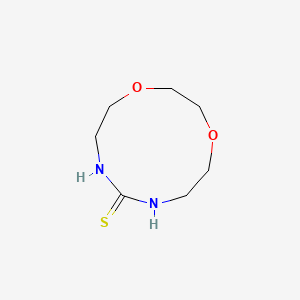
2,5,6,7-Tetrahydro-6-phenyl-2-(phenylmethyl)-3H-pyrrolo(1,2-a)imidazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,6,7-Tetrahydro-6-phenyl-2-(phenylmethyl)-3H-pyrrolo(1,2-a)imidazol-3-one is a complex organic compound that belongs to the class of pyrroloimidazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6,7-Tetrahydro-6-phenyl-2-(phenylmethyl)-3H-pyrrolo(1,2-a)imidazol-3-one typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the pyrroloimidazole core.
Substitution Reactions: Phenyl and phenylmethyl groups can be introduced through substitution reactions using reagents like phenyl halides and benzyl halides.
Hydrogenation: The tetrahydro structure can be achieved through hydrogenation reactions under specific conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining specific temperatures and pressures to favor desired reactions.
Purification Techniques: Employing methods like crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5,6,7-Tetrahydro-6-phenyl-2-(phenylmethyl)-3H-pyrrolo(1,2-a)imidazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution may introduce new aromatic groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,5,6,7-Tetrahydro-6-phenyl-2-(phenylmethyl)-3H-pyrrolo(1,2-a)imidazol-3-one involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrroloimidazoles with different substituents. Examples may include:
- 2,5,6,7-Tetrahydro-6-methyl-2-(phenylmethyl)-3H-pyrrolo(1,2-a)imidazol-3-one
- 2,5,6,7-Tetrahydro-6-phenyl-2-(methyl)-3H-pyrrolo(1,2-a)imidazol-3-one
Uniqueness
The uniqueness of 2,5,6,7-Tetrahydro-6-phenyl-2-(phenylmethyl)-3H-pyrrolo(1,2-a)imidazol-3-one lies in its specific substituents and structural configuration, which may confer unique biological activities and chemical properties.
Propiedades
Número CAS |
76696-81-6 |
|---|---|
Fórmula molecular |
C19H18N2O |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
2-benzyl-6-phenyl-2,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-3-one |
InChI |
InChI=1S/C19H18N2O/c22-19-17(11-14-7-3-1-4-8-14)20-18-12-16(13-21(18)19)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2 |
Clave InChI |
BIYLWFKMRBNJOH-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN2C1=NC(C2=O)CC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Diphenylmethylidene)amino]-3,3-dimethylazetidin-2-one](/img/structure/B14432531.png)
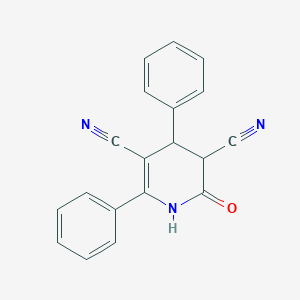
![1-[(2-Ethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14432546.png)
![1-{[Bromo(difluoro)methyl]sulfanyl}-4-nitrobenzene](/img/structure/B14432547.png)


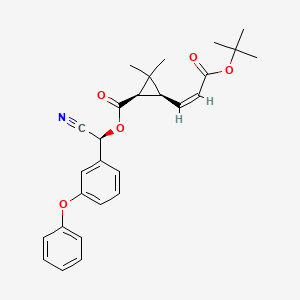
![Ethyl 2-[4-[1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dibromide](/img/structure/B14432579.png)
